3,7-dichloro-9H-fluoren-2-amine
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Overview
Description
3,7-Dichloro-9H-fluoren-2-amine is a chemical compound with the molecular formula C13H9Cl2N. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms at the 3rd and 7th positions and an amine group at the 2nd position on the fluorene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dichloro-9H-fluoren-2-amine typically involves the chlorination of fluorene followed by amination. One common method involves the reaction of 3,7-dichlorofluorene with ammonia or an amine source under suitable conditions . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloro-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
3,7-Dichloro-9H-fluoren-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7-dichloro-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluoren-4-ylthiazole: This compound has similar structural features but with a thiazole moiety, showing enhanced antimicrobial and anticancer activities.
9,9-Dimethyl-9H-fluoren-2-amine: This compound is used in the synthesis of nonlinear optical materials and has different electronic properties compared to 3,7-dichloro-9H-fluoren-2-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution at the 3rd and 7th positions, combined with the amine group at the 2nd position, makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
885-47-2 |
---|---|
Molecular Formula |
C13H9Cl2N |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
3,7-dichloro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H9Cl2N/c14-9-1-2-10-7(4-9)3-8-5-13(16)12(15)6-11(8)10/h1-2,4-6H,3,16H2 |
InChI Key |
JUJFKCZWABNHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C1C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
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